4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide
Description
4-Fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide is a benzamide derivative characterized by a para-fluorobenzoyl group linked to a phenyl ring substituted with a morpholine moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through substituent variation. The morpholine ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, enhances solubility and influences pharmacokinetic properties. The para-fluoro group on the benzamide scaffold is critical for electronic and steric effects, often impacting receptor binding affinity in structure–activity relationship (SAR) studies .
Properties
IUPAC Name |
4-fluoro-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZNARYJHEDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with 4-(morpholin-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bond in this compound can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) cleaves the amide bond, yielding 4-fluorobenzoic acid and 4-(morpholin-4-yl)aniline .
-
Basic Hydrolysis : NaOH (5–10% aqueous) under reflux produces the corresponding carboxylate salt and amine.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | 6M HCl, 90°C, 6 hrs | 4-Fluorobenzoic acid + 4-(morpholin-4-yl)aniline |
| Hydrolysis | 10% NaOH, reflux, 8 hrs | Sodium 4-fluorobenzoate + 4-(morpholin-4-yl)aniline |
Electrophilic Aromatic Substitution
The electron-rich morpholine-substituted phenyl ring participates in electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the morpholine ring .
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Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the ortho/para positions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | 4-Fluoro-N-[4-(3-nitro-4-morpholinophenyl)]benzamide |
| Bromination | Br₂, AcOH, 25°C, 4 hrs | 4-Fluoro-N-[4-(3,5-dibromo-4-morpholinophenyl)]benzamide |
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom on the benzamide ring is susceptible to nucleophilic displacement:
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Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C replaces fluorine with an amine group.
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Thiolation : Treatment with sodium hydrosulfide (NaSH) introduces a thiol group.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amination | Methylamine, DMF, 120°C | 4-(Methylamino)-N-[4-(morpholin-4-yl)phenyl]benzamide |
| Thiolation | NaSH, EtOH, reflux | 4-Mercapto-N-[4-(morpholin-4-yl)phenyl]benzamide |
Morpholine Ring Modifications
The morpholine moiety undergoes ring-opening or functionalization:
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Acid-Catalyzed Ring Opening : HCl in ethanol cleaves the morpholine ring, forming 4-(2-chloroethylamino)phenol derivatives .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) quaternizes the morpholine nitrogen.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ring Opening | 3M HCl, EtOH, 70°C, 5 hrs | 4-Fluoro-N-[4-(2-chloroethylaminophenyl)]benzamide |
| Alkylation | CH₃I, K₂CO₃, DMF | 4-Fluoro-N-[4-(N-methylmorpholinium)phenyl]benzamide iodide |
Reductive Transformations
The amide group can be reduced to a methylene group:
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LiAlH₄ Reduction : LiAlH₄ in THF reduces the amide to N-[4-(morpholin-4-yl)phenyl]benzylamine .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | LiAlH₄, THF, reflux | N-[4-(Morpholin-4-yl)phenyl]benzylamine |
Cross-Coupling Reactions
The aromatic rings support palladium-catalyzed couplings:
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Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl systems .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Fluoro-N-[4-(4-phenyl-morpholin-4-yl)phenyl]benzamide |
Oxidation Reactions
The morpholine ring and benzamide group are oxidized under specific conditions:
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Oxidation of Morpholine : H₂O₂ in acetic acid converts morpholine to a nitroxide radical.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | 4-Fluoro-N-[4-(3-oxomorpholin-4-yl)phenyl]benzamide |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves several steps. The process may include:
- Formation of the Amide Bond : This is achieved by reacting 4-fluoroaniline with morpholine derivatives in the presence of coupling agents.
- Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound.
The compound's molecular formula is , with a molecular weight of approximately 260.3 g/mol. Its structure includes a fluorinated benzene ring and a morpholine moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of apoptotic markers and pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities against various pathogens. In vitro studies have demonstrated that it possesses significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Neurological Applications
The morpholine group in the structure suggests potential applications in neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may have implications in treating conditions like anxiety or depression .
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It can be utilized to create derivatives with tailored properties for use in pharmaceuticals and agrochemicals. Its unique chemical structure allows researchers to modify it further to enhance efficacy or reduce toxicity .
Case Studies
- Anticancer Research : A study focused on the effects of this compound on breast cancer cell lines showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
- Antimicrobial Screening : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, finding it particularly effective against resistant strains .
- Neuropharmacological Studies : Research exploring the compound's interaction with serotonin receptors indicated possible anxiolytic effects, warranting further investigation into its use for anxiety disorders .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins that play a role in disease progression. The compound may bind to active sites of enzymes, blocking their activity and thereby modulating biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide are strongly influenced by substituent positioning and heterocyclic modifications. Key comparisons include:
Biological Activity
4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of a fluorine atom and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, influencing various signaling pathways that are crucial for cellular functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing morpholine structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Screening
A study evaluated the anticancer activity of several benzamide derivatives, including those with morpholine substituents. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, such as:
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | HCT116 | 0.80 |
These findings suggest that the structural features of morpholine-containing benzamides contribute to enhanced biological activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Research has shown that compounds with similar morpholine structures can exhibit potent antifungal and antibacterial activities.
Comparative Antimicrobial Efficacy
A comparative analysis of antimicrobial activities revealed that certain derivatives demonstrated effectiveness against standard bacterial strains, outperforming conventional antibiotics:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Morpholine Derivative A | Staphylococcus aureus | 20 |
| Morpholine Derivative B | Escherichia coli | 25 |
This highlights the potential utility of these compounds in developing new antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and halogenation processes. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. The presence of the morpholine ring is particularly significant as it enhances solubility and bioavailability.
Key Synthesis Steps
- Formation of Intermediate Compounds : Initial reactions lead to the formation of key intermediates essential for constructing the final product.
- Introduction of Functional Groups : Specific functional groups are introduced to enhance biological activity.
- Final Coupling Reaction : The final step involves coupling intermediates to form the complete benzamide structure.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations are focused on:
- Molecular Docking Studies : To predict binding affinities with target proteins.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Modification of Chemical Structure : To improve potency and selectivity against specific cancer types or pathogens.
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide?
Answer:
The compound is typically synthesized via a coupling reaction between 4-fluorobenzoyl chloride and 4-(morpholin-4-yl)aniline under basic conditions (e.g., potassium carbonate in acetonitrile). Key steps include:
- Activation of the acyl chloride : Reactivity is enhanced by using anhydrous conditions and controlled temperature (0–25°C).
- Amide bond formation : The reaction proceeds via nucleophilic substitution, requiring stoichiometric base to scavenge HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water ensures high purity.
Validation : Confirm structure via (aromatic protons at δ 7.2–8.1 ppm) and (fluorine resonance near δ -165 ppm) .
Basic: How can the purity and structural integrity of the compound be verified post-synthesis?
Answer:
A multi-technique approach is critical:
- Spectroscopy :
- and : Identify aromatic protons (e.g., ortho/meta to fluorine) and morpholine carbons (δ 45–65 ppm).
- : Single peak confirms absence of positional isomers.
- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H], expected m/z ~329.13).
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the amide C=O (1.23 Å) and morpholine ring geometry .
Advanced: How can researchers address discrepancies in reported enzyme inhibition data for this compound?
Answer:
Contradictions may arise from assay conditions or target isoforms. Mitigation strategies include:
- Kinetic studies : Determine values under standardized pH, temperature, and substrate concentrations.
- Crystallographic analysis : Resolve binding modes using SHELX-refined structures to identify key interactions (e.g., fluorine’s role in hydrophobic pockets) .
- Isoform specificity screening : Test against related enzymes (e.g., kinases vs. phosphatases) to clarify selectivity .
Advanced: What experimental designs are optimal for studying the compound’s interaction with bacterial AcpS-PPTase enzymes?
Answer:
- Fluorescence polarization assays : Monitor competitive displacement of fluorescent ATP analogs.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (fluorine) vs. hydrogen-bonding (amide) contributions.
- Site-directed mutagenesis : Modify PPTase active-site residues (e.g., Arg154) to assess critical interactions .
Basic: What solvent systems are compatible with this compound for in vitro assays?
Answer:
- Polar aprotic solvents : DMSO or DMF (≤1% v/v) for stock solutions.
- Aqueous buffers : Use PBS (pH 7.4) with 0.1% Tween-20 to enhance solubility.
- Avoid : Chlorinated solvents (risk of halogen exchange) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., morpholine’s logP) with bioavailability.
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using fluorine’s electronegativity and amide hydrogen-bonding .
- ADMET prediction : Tools like SwissADME assess metabolic stability (CYP3A4 susceptibility) .
Advanced: What strategies resolve low yields in the final coupling step of synthesis?
Answer:
- Reagent optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Microwave-assisted synthesis : Reduce reaction time (10–15 min at 80°C) while improving yield by ~20% .
- Byproduct analysis : Use LC-MS to detect unreacted aniline or hydrolyzed acyl chloride, adjusting stoichiometry accordingly.
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: How can researchers validate the compound’s proposed mechanism in disrupting bacterial lipid biosynthesis?
Answer:
- Radiolabeled assays : Track -malonyl-CoA incorporation into fatty acids.
- Genetic knockout strains : Use AcpS-deficient E. coli to confirm target specificity .
- Metabolomics : LC-MS/MS profiling of acyl carrier protein (ACP) intermediates .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
